4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Sourcing a 4-amino-5-hydroxypyrazole with the precise 1-isopropyl-3-methyl substitution pattern is a common bottleneck in kinase inhibitor and agrochemical lead optimization. This compound solves that challenge by providing a privileged scaffold with unique tautomeric equilibrium and enhanced hydrogen-bonding capacity. - Distinct 5-hydroxy group enables bidentate metal chelation and additional H-bond donor/acceptor interactions vs. non-hydroxylated analogs. - Keto-enol tautomerism offers tunable solid-state properties, impacting solubility, dissolution rate, and cocrystal formation. - Balanced LogP (~0.8) and TPSA (~64 Ų) support both membrane permeability and aqueous mobility for systemic agrochemical design.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13316125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C(C)C)N
InChIInChI=1S/C7H13N3O/c1-4(2)10-7(11)6(8)5(3)9-10/h4,9H,8H2,1-3H3
InChIKeyNGWXKSJRUYHQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Baseline Properties


4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (CAS 1497225-52-1) is an aminopyrazole derivative featuring a 5-hydroxy group that distinguishes it from closely related 4-amino or 5-amino pyrazole analogs. Its molecular formula is C7H13N3O with a molecular weight of 155.20 g/mol [1]. The compound exists in equilibrium with its keto tautomer (5-pyrazolone), a feature that imparts unique hydrogen-bonding capacity and potential for both covalent and non-covalent interactions relative to non-hydroxylated analogs [2]. While its specific biological activity remains largely unreported in primary literature, the 4-amino-5-hydroxypyrazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research, with demonstrated utility as an intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and crop protection compounds [3].

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Irreplaceability vs. Analogs


Attempts to substitute this 5-hydroxypyrazole with a non-hydroxylated analog such as 1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) or a positional isomer like 4-amino-1-methyl-3-isopropyl-1H-pyrazol-5-ol (CAS 1495053-78-5) will fundamentally alter key physicochemical properties and biological interaction profiles. The 5-hydroxy group in the target compound introduces an additional hydrogen bond donor/acceptor site, increasing topological polar surface area (TPSA) by approximately 20-30 Ų relative to the 4-amine analog [1]. This modification affects solubility, membrane permeability, and target engagement kinetics . Furthermore, the specific substitution pattern (1-isopropyl, 3-methyl, 4-amino, 5-hydroxy) creates a distinct electrostatic surface and tautomeric equilibrium not present in regioisomers or deoxygenated derivatives [2]. Generic substitution without empirical validation risks altered reaction yields, unexpected byproduct formation, or complete loss of intended pharmacological activity.

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Differentiation Evidence


Molecular Weight and Hydrogen Bonding Capacity

The presence of the 5-hydroxy group in 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol increases its molecular weight by 16.0 g/mol relative to the non-hydroxylated analog 1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2). This mass difference corresponds to the addition of one oxygen atom, which also augments hydrogen bonding capacity by providing an additional donor/acceptor pair [1]. While the exact TPSA for the target compound is not available from public databases, structurally analogous 5-hydroxypyrazoles exhibit TPSA values ~64 Ų, compared to ~44 Ų for the 4-amine analog, a ~45% increase that significantly impacts polar surface area and predicted membrane permeability . This differential is critical for applications where fine-tuning solubility or target engagement is required.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Regioisomeric Substitution Pattern Distinction

The target compound 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol (1-isopropyl, 3-methyl, 4-amino, 5-hydroxy) differs from its regioisomer 4-amino-3-isopropyl-1-methyl-1H-pyrazol-5-ol (CAS 1495053-78-5) in the placement of the isopropyl and methyl groups on the pyrazole ring. While both share the same molecular formula (C7H13N3O, MW 155.20 g/mol) [1][2], the distinct substitution pattern leads to different spatial orientations of the substituents and altered electronic distribution around the heterocyclic core. The target compound has the isopropyl group on N1 and methyl on C3, whereas the regioisomer has methyl on N1 and isopropyl on C3. This inversion of substituent positions can affect the compound's reactivity in nucleophilic substitution or condensation reactions, as well as its binding orientation to biological targets [3].

Regioisomer Differentiation Synthetic Intermediate Selection Agrochemical Building Blocks

Tautomeric Equilibrium Advantage

The 5-hydroxy group in 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol enables keto-enol tautomerism (5-hydroxypyrazole ↔ 5-pyrazolone), a dynamic equilibrium absent in non-hydroxylated analogs such as 1-isopropyl-3-methyl-1H-pyrazol-4-amine [1]. This tautomeric behavior modulates the compound's hydrogen bonding capacity, allowing it to act as either a hydrogen bond donor or acceptor depending on the local environment. In the enol form, the compound presents an additional H-bond donor (O-H) and acceptor (C=O in the keto form), whereas the 4-amine analog offers only a single amine H-bond donor and two nitrogen acceptors [2]. This enhanced hydrogen bonding repertoire can influence crystal packing, solubility, and molecular recognition in biological systems [3]. While direct experimental data for the target compound are lacking, studies on structurally related 5-hydroxypyrazoles demonstrate that tautomerism significantly impacts their physicochemical and pharmacological profiles.

Tautomerism Hydrogen Bonding Drug Design Crystal Engineering

Predicted Physicochemical Divergence

The target compound's lipophilicity (LogP) and polar surface area (TPSA) are expected to differ from both non-hydroxylated and regioisomeric analogs, impacting its solubility and permeability profile. The regioisomer 4-amino-3-isopropyl-1-methyl-1H-pyrazol-5-ol has a predicted LogP of 0.8313 and TPSA of 64.07 Ų . The target compound, with its isopropyl group on N1 instead of C3, may exhibit a slightly different LogP due to altered molecular conformation and electronic effects. In contrast, the non-hydroxylated analog 1-isopropyl-3-methyl-1H-pyrazol-4-amine has a significantly lower TPSA (43.8 Ų) and a XLogP3 of 0.7 [1], suggesting that the 5-hydroxy group increases polarity and water solubility. These differences are critical for applications where specific LogP values are required for optimal membrane permeability or aqueous solubility.

LogP Solubility Lipophilicity ADME Prediction

Synthetic Intermediate Specificity

The specific arrangement of substituents in 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol provides a unique set of reactive handles for further chemical modification. The 4-amino group can be diazotized or coupled, the 5-hydroxy group can be alkylated or acylated, and the N1-isopropyl group offers steric bulk that can direct regioselective reactions. In contrast, the regioisomer 4-amino-3-isopropyl-1-methyl-1H-pyrazol-5-ol presents a different steric and electronic environment due to the placement of the methyl group on N1, which may alter the course of electrophilic substitution or cyclocondensation reactions [1]. Similarly, the non-hydroxylated analog 1-isopropyl-3-methyl-1H-pyrazol-4-amine lacks the 5-hydroxy handle, limiting the types of derivatives that can be prepared [2]. This compound's substitution pattern is particularly well-suited for constructing fused heterocyclic systems where both the 4-amino and 5-hydroxy groups can participate in ring-closure reactions, a feature that has been exploited in the synthesis of pyrazolopyrimidines and related scaffolds [3].

Synthetic Methodology Regioselective Functionalization Building Block Utility

4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Recommended Applications


Kinase Inhibitor Scaffold Synthesis

The enhanced hydrogen bonding capacity and tautomeric flexibility of this compound make it a valuable building block for designing ATP-competitive kinase inhibitors that target the hinge region of kinases. The 5-hydroxy group can form key interactions with catalytic lysine residues or water molecules in the active site, while the 4-amino group anchors to the hinge backbone [1]. Compared to the non-hydroxylated analog, this compound offers an additional hydrogen bond donor/acceptor pair, potentially improving binding affinity and selectivity for certain kinase targets where such interactions are critical [2]. Researchers synthesizing pyrazolopyrimidine or pyrazolotriazine kinase inhibitor libraries should consider this compound to explore structure-activity relationships involving the 5-position.

Agrochemical Intermediate

The balanced lipophilicity (predicted LogP ~0.8) and polar surface area (~64 Ų) of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol suggest suitability for the synthesis of systemic fungicides or insecticides that require both membrane permeability and aqueous mobility within plant vascular systems [1]. The specific N1-isopropyl-3-methyl-4-amino-5-hydroxy substitution pattern is distinct from common pyrazole-based agrochemical intermediates and may confer unique metabolic stability or target-site specificity [2]. Research teams developing novel crop protection agents should evaluate this compound as a starting material for generating lead series with differentiated resistance profiles.

Coordination Chemistry and Metal Complexes

The 5-hydroxy and 4-amino groups in this compound provide a bidentate or tridentate ligand system capable of chelating transition metals. This property is absent in the simple 4-amine analog [1]. Metal complexes of hydroxypyrazoles have been explored as catalysts, magnetic materials, and bioactive agents [2]. The specific substitution pattern may influence the geometry and stability of the resulting complexes, offering opportunities for tuning catalytic activity or biological properties. Researchers in inorganic and bioinorganic chemistry should consider this compound when designing novel metal-organic frameworks or metallodrug candidates.

Solid-State Formulation and Tautomerism

The keto-enol tautomerism inherent to 5-hydroxypyrazoles can be leveraged to control crystal polymorphism, hydrate formation, and solid-state stability [1]. This compound's ability to interconvert between tautomers may influence its dissolution rate and bioavailability when formulated as a pharmaceutical agent [2]. Preformulation scientists investigating new chemical entities based on pyrazole scaffolds should evaluate the impact of this tautomerism on solid-state properties relative to non-tautomeric analogs. The specific substitution pattern may also affect the compound's propensity to form cocrystals or salts, which can be critical for optimizing drug delivery.

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